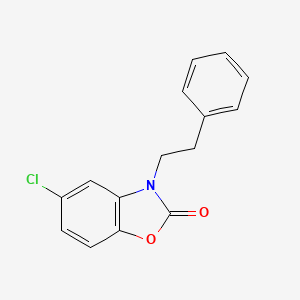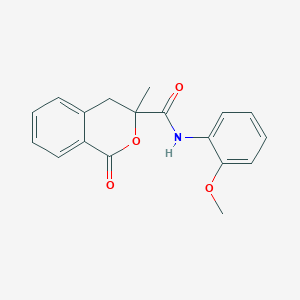![molecular formula C16H10Cl2N2O4S2 B12125568 2-(2,4-dichlorophenoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12125568.png)
2-(2,4-dichlorophenoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-diclorofenoxi)-N-[(5E)-5-(furan-2-ilmetilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]acetamida es un compuesto orgánico complejo con aplicaciones potenciales en varios campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un grupo diclorofenoxi, un anillo de furano y una porción de tiazolidinona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2,4-diclorofenoxi)-N-[(5E)-5-(furan-2-ilmetilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]acetamida generalmente implica múltiples pasos. Un método común incluye la reacción de 2,4-diclorofenol con ácido cloroacético para formar ácido 2-(2,4-diclorofenoxi)acético. Este intermedio luego se hace reaccionar con tiosemicarbazida para formar el anillo de tiazolidinona. El paso final involucra la condensación del intermedio de tiazolidinona con furfural para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas, como la recristalización y la cromatografía, para garantizar que el compuesto cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2,4-diclorofenoxi)-N-[(5E)-5-(furan-2-ilmetilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El anillo de furano se puede oxidar para formar furan-2,3-diona.
Reducción: El anillo de tiazolidinona se puede reducir para formar tiazolidina.
Sustitución: El grupo diclorofenoxi puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como aminas y tioles para reacciones de sustitución.
Principales productos
Oxidación: Furan-2,3-diona
Reducción: Tiazolidina
Sustitución: Diversos derivados fenoxílicos sustituidos
Aplicaciones Científicas De Investigación
2-(2,4-diclorofenoxi)-N-[(5E)-5-(furan-2-ilmetilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 2-(2,4-diclorofenoxi)-N-[(5E)-5-(furan-2-ilmetilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]acetamida implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Esta inhibición puede conducir a diversos efectos biológicos, como la reducción de la inflamación o la inhibición del crecimiento de las células cancerosas. Las vías involucradas pueden incluir la modulación de las cascadas de señalización y la alteración de la expresión genética.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2,4-diclorofenoxiacético: Un herbicida ampliamente utilizado con un grupo diclorofenoxi similar.
Dichloroprop-P: Otro herbicida con una estructura similar pero diferentes grupos funcionales.
Tiazolidinedionas: Una clase de compuestos con un anillo de tiazolidinona, utilizada como agentes antidiabéticos.
Singularidad
2-(2,4-diclorofenoxi)-N-[(5E)-5-(furan-2-ilmetilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]acetamida es única debido a su combinación de un grupo diclorofenoxi, un anillo de furano y una porción de tiazolidinona. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C16H10Cl2N2O4S2 |
|---|---|
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C16H10Cl2N2O4S2/c17-9-3-4-12(11(18)6-9)24-8-14(21)19-20-15(22)13(26-16(20)25)7-10-2-1-5-23-10/h1-7H,8H2,(H,19,21)/b13-7+ |
Clave InChI |
LKHSLIYQOLTPND-NTUHNPAUSA-N |
SMILES isomérico |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid](/img/structure/B12125522.png)

![1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12125527.png)

![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12125531.png)
![3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12125538.png)
![Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12125545.png)


![4-bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12125566.png)

![2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125576.png)
